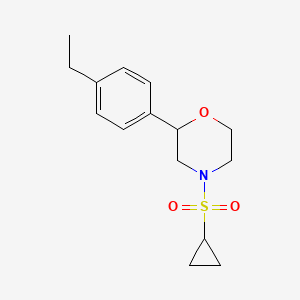![molecular formula C16H17N3OS B7634495 [3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol, commonly known as MTPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPM is a member of the pyrazole family of compounds and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of MTPM is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. MTPM has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
MTPM has been shown to have significant anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and improve cognitive function in animal models. MTPM has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
MTPM has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to inhibit the growth of cancer cells, and its potential use in the treatment of neurological disorders. However, the synthesis process for MTPM is complex and requires specialized equipment and expertise. Additionally, more research is needed to fully understand the mechanism of action of MTPM and its potential side effects.
将来の方向性
There are several future directions for the study of MTPM. One area of research is the potential use of MTPM in the treatment of inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the potential use of MTPM in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to fully understand the mechanism of action of MTPM and its potential side effects, as well as to develop more efficient synthesis methods for this compound.
Conclusion
MTPM is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties in animal models, as well as potential use in the treatment of cancer and neurological disorders. However, more research is needed to fully understand the mechanism of action of MTPM and its potential side effects, as well as to develop more efficient synthesis methods for this compound.
合成法
MTPM can be synthesized using a multi-step process that involves the reaction between 3-bromoanisole and 2-thiophenecarboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 4-amino-1-methylpyrazole in the presence of sodium hydride. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
MTPM has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties in animal models. MTPM has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, MTPM has been studied for its potential use in the treatment of neurological disorders, as it has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
[3-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-19-10-13(16(18-19)15-6-3-7-21-15)9-17-14-5-2-4-12(8-14)11-20/h2-8,10,17,20H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYQZVBTPMXLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)CNC3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(dimethylamino)pyridin-3-yl]-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7634412.png)
![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)
![3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran](/img/structure/B7634431.png)
![3-Cyclohexyl-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]propan-1-ol](/img/structure/B7634433.png)
![(4-Furo[3,2-c]pyridin-4-ylpiperazin-1-yl)-pyridin-4-ylmethanone](/img/structure/B7634438.png)
![[(2E,4E)-hexa-2,4-dienyl] 2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate](/img/structure/B7634443.png)
![1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7634460.png)
![4-[(5-Methyl-1,3-thiazol-2-yl)methylsulfanyl]butanenitrile](/img/structure/B7634466.png)
![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
